Corypalmine

Descripción

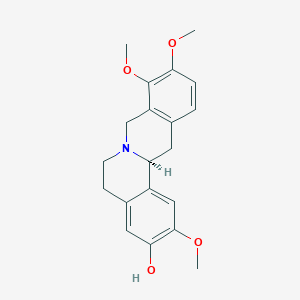

Structure

3D Structure

Propiedades

IUPAC Name |

(13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-40-2 | |

| Record name | Corypalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R31624GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence

Corypalmine (B158012) has been identified in several plant families, most notably Papaveraceae and Menispermaceae. researchgate.net Within these families, it is predominantly found in species of the genus Corydalis and Stephania. researchgate.netbiosynth.com For instance, it has been reported in Corydalis yanhusuo, Corydalis ternata, and Corydalis chaerophylla. nih.govtandfonline.com The presence of this compound has also been noted in Fumaria officinalis L. (Papaveraceae). nih.gov

Table 1: Plant Sources of this compound

| Family | Genus | Species |

|---|---|---|

| Papaveraceae | Corydalis | yanhusuo nih.gov |

| ternata nih.gov | ||

| chaerophylla tandfonline.com | ||

| decumbens frontiersin.org | ||

| Fumaria | officinalis L. nih.gov |

Isolation Methodologies

Macro-Extraction Techniques

The initial step in isolating this compound involves extracting the alkaloids from the plant matrix. Several macro-extraction techniques have been employed for this purpose.

One common method is reflux extraction using an organic solvent. For example, in a study on Corydalis yanhusuo, an optimal extraction was achieved by refluxing the plant material with 70% ethanol (B145695) at a pH of 10, adjusted with diluted ammonia. nih.govnih.gov This process was repeated twice for 60 minutes each time to ensure maximum extraction of the alkaloids. nih.govnih.gov

Another technique is microwave-assisted extraction (MAE) , which offers advantages such as reduced solvent volume and extraction time. frontiersin.org MAE has been successfully used for the extraction of alkaloids, including this compound, from the rhizomes of Corydalis decumbens. frontiersin.org This method utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. frontiersin.org

Ultrasonication or ultrasonic-assisted extraction (UAE) is another efficient method. frontiersin.org This technique uses the mechanical effects of ultrasonic waves to enhance solvent penetration into the plant material, thereby improving the extraction rate. frontiersin.org

Guatteriopsis friesiana

Advanced Chromatographic Separation Techniques

Following initial extraction, the crude extract contains a mixture of various compounds. Advanced chromatographic techniques are then essential for the separation and purification of this compound.

Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. kromasil.com Various forms of chromatography, such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are utilized in the purification of natural products. ijpsjournal.com

For the purification of alkaloids from Corydalis yanhusuo, macroporous adsorption resin chromatography has proven effective. nih.govnih.gov In one study, NKA-9 resin was identified as having the best separation and purification effect for several alkaloids, including (R)-(+)-corypalmine. nih.govnih.gov The process involved washing the resin with distilled water to remove impurities, followed by elution with 70% ethanol to recover the enriched alkaloids. nih.govnih.gov

Capillary electrophoresis (CE) is a powerful analytical technique used for the separation of charged molecules. nvkc.nl It offers high resolution and rapid analysis times compared to traditional gel electrophoresis. labcompare.com In CE, separation occurs in a narrow capillary filled with an electrolyte solution under the influence of an electric field. frontiersin.orglabcompare.com

CE has been applied to the analysis of alkaloids in medicinal plants. researchgate.net For instance, a method was developed for the electrophoretic separation of rhizome alkaloids from Corydalis decumbens, including this compound, in under 15 minutes. frontiersin.org This was achieved using a 500 mM Tris buffer containing 45% v/v methanol. frontiersin.org

Capillary Zone Electrophoresis (CZE) is the simplest and most common form of CE. frontiersin.orgmdpi.com In CZE, the separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge and size. frontiersin.org The separation takes place in an open tubular capillary filled with a buffer solution. frontiersin.org CZE is a sensitive and rapid alternative to conventional gel electrophoresis for separating proteins and other charged molecules. nvkc.nl It has been presented as a technique for characterizing proteoforms of G protein-coupled receptors. nih.gov

Biosynthesis and Synthetic Approaches for Corypalmine

Elucidation of Corypalmine (B158012) Biosynthetic Pathways

This compound is a tetrahydroprotoberberine alkaloid, a class of benzylisoquinoline alkaloids (BIAs) found in various plant species. nih.gov Its biosynthesis is a complex process involving a series of enzymatic modifications to a common precursor.

This compound, also known as (S)-tetrahydrojatrorrhizine, is a key intermediate within the complex web of protoberberine alkaloid biosynthesis. oup.comoup.com The central precursor for most protoberberine alkaloids is (S)-scoulerine, which itself is derived from (S)-reticuline by the action of the berberine (B55584) bridge enzyme (BBE). researchgate.netscispace.com From (S)-scoulerine, the pathways diverge to create a wide variety of alkaloids.

The biosynthesis of this compound is intricately linked to that of jatrorrhizine (B191652). One elucidated pathway in Coptis chinensis involves the demethylation of (S)-tetrahydrocolumbamine to produce demethyl-tetrahydrocolumbamine. oup.comoup.com This intermediate can then be methylated by a specific O-methyltransferase to yield this compound. oup.comoup.com Subsequently, this compound can be oxidized by a tetrahydroprotoberberine oxidase to form jatrorrhizine. oup.comoup.com This places this compound as the direct precursor to jatrorrhizine in this specific route. The biosynthesis of protoberberine alkaloids is not always linear, and the sequence of modifications, such as methylation and oxidation, can be interchangeable, creating a metabolic network rather than a simple pathway. oup.comoup.com

The production of this compound and related alkaloids is governed by several families of enzymes that catalyze specific modifications to the protoberberine scaffold.

O-methyltransferases (OMTs) are a large family of enzymes that play a pivotal role in the biosynthesis of this compound by catalyzing the regio- and stereospecific methylation of hydroxyl groups on the alkaloid structure. researchgate.netnih.gov

CcOMT1 : Identified from Coptis chinensis, this 2-O-methyltransferase is responsible for the methylation of demethyleneberberine (B150084) to produce jatrorrhizine. oup.comoup.com It also catalyzes the methylation of demethyl-tetrahydrocolumbamine at the C-3 hydroxyl group to produce this compound ((S)-tetrahydrojatrorrhizine). oup.comoup.com

SiSOMT : This (S)-scoulerine 9-O-methyltransferase from Stephania intermedia has been shown to be effective in the synthesis of various tetrahydroprotoberberine (THPB) compounds. nih.govnih.gov In engineered E. coli, SiSOMT can convert 2,3,9,10-tetrahydroxyberbine (B1209567) into 9-methoxy-2,3,10-tetrahydroxyberbine and discretamine. nih.govnih.gov When co-expressed with Cj4'OMT, it participates in the production of this compound. nih.govnih.gov

Cj4'OMT and Cj6OMT : These methyltransferases are involved in the biosynthesis of the precursor (S)-reticuline. nih.govmdpi.com However, they also exhibit activity on the protoberberine scaffold. Studies using engineered E. coli have demonstrated that Cj4'OMT and Cj6OMT can be used in combination to produce scoulerine (B1208951) and isoscoulerine. nih.govnih.gov The co-culture of recombinant strains expressing Cj4'OMT and SiSOMT successfully produced this compound from a tetrahydroxyberbine substrate. researchgate.netnih.govnih.gov

The table below summarizes the functions of these key methyltransferases in relation to this compound synthesis.

Table 1: Characterized Methyltransferases in this compound and Protoberberine Biosynthesis| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| CcOMT1 | Coptis chinensis | Demethyl-tetrahydrocolumbamine | This compound | oup.com, oup.com |

| SiSOMT | Stephania intermedia | 2,3,9,10-tetrahydroxyberbine | 9-methoxy-2,3,10-tetrahydroxyberbine, Discretamine | nih.gov, nih.gov |

| Cj4'OMT & SiSOMT (co-expression) | Coptis japonica & Stephania intermedia | 2,3,9,10-tetrahydroxyberbine | This compound, 9,10-dimethoxy-2,3-dihydroxyberbine | nih.gov, nih.gov |

| Cj4'OMT & Cj6OMT (co-expression) | Coptis japonica | 2,3,9,10-tetrahydroxyberbine | Scoulerine, Isoscoulerine | nih.gov, nih.gov |

CcTHBO is a flavin-dependent oxidase from Coptis chinensis that assembles the aromatic ring C in protoberberine alkaloids. oup.comresearchgate.net This (S)-tetrahydroprotoberberine oxidase catalyzes the oxidation of tetrahydroprotoberberines to their corresponding protoberberine forms. scispace.comcore.ac.uk Specifically, CcTHBO can oxidize this compound ((S)-tetrahydrojatrorrhizine) to generate jatrorrhizine. oup.comoup.com It also acts on other substrates, such as (S)-stylopine to produce coptisine (B600270) and (S)-tetrahydroepiberberine to yield epiberberine, showcasing its broad importance in the final steps of protoberberine alkaloid synthesis. oup.com

Identification and Characterization of Key Biosynthetic Enzymes

Methyltransferases (e.g., CcOMT1, Cc6DM2, Cc6DM3, SiSOMT, Cj4'OMT, Cj6OMT)

Chemo-Enzymatic and Biotransformation Strategies for this compound Synthesis

The low abundance of this compound in plants and the challenges of stereoselective chemical synthesis have driven the development of biotechnological production methods. nih.govnih.gov Chemo-enzymatic and biotransformation approaches, particularly using engineered microorganisms, offer a promising alternative. researchgate.netmdpi.com

Researchers have successfully developed a selective methylation strategy for producing high-value THPB compounds, including this compound, using engineered Escherichia coli strains. nih.govnih.gov In this strategy, different methyltransferase genes are expressed in E. coli, which then acts as a whole-cell biocatalyst to convert a supplied precursor into the desired product. mdpi.com

A notable example is the synthesis of this compound by co-culturing two recombinant E. coli strains. nih.govnih.gov One strain expresses the 4'-O-methyltransferase (Cj4'OMT) and the other expresses the (S)-scoulerine 9-O-methyltransferase (SiSOMT). nih.govnih.gov When provided with the substrate 2,3,9,10-tetrahydroxyberbine, this co-culture system performs sequential methylations to yield this compound (also referred to as compound 5 in the study) and 9,10-dimethoxy-2,3-dihydroxyberbine (compound 4). researchgate.netnih.govnih.gov This method highlights an effective enzymatic approach for synthesizing valuable THPBs with high selectivity and avoiding harsh chemical reagents. nih.gov

Table 2: Biotransformation Strategy for this compound Synthesis

| Biocatalyst | Substrate | Product(s) | Strategy | Reference |

|---|---|---|---|---|

| Co-culture of engineered E. coli expressing Cj4'OMT and SiSOMT | 2,3,9,10-tetrahydroxyberbine | This compound and 9,10-dimethoxy-2,3-dihydroxyberbine | Whole-cell biotransformation | nih.gov, researchgate.net, nih.gov |

Selective Methylation Approaches

The structural diversity and biological activity of THPB alkaloids are largely determined by the pattern of methylation on the core berbine (B1217896) skeleton. mdpi.com Enzymatic O-methylation is a key biological process for the metabolism of isoquinoline (B145761) alkaloids in plants. nih.gov Achieving selective methylation at specific positions of the molecule is crucial for synthesizing desired compounds like this compound.

Researchers have developed enzymatic strategies for the directed and selective methylation of THPB precursors. mdpi.com This involves the use of specific O-methyltransferases (OMTs), which are enzymes that transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the substrate. scispace.com

A study demonstrated a selective methylation strategy using several methyltransferases, including 4'-O-methyltransferase (Cj4'OMT), norcoclaurine 6-O-methyltransferase (Cj6OMT), and (S)-scoulerine 9-O-methyltransferase (SiSOMT and PsSOMT), expressed in engineered E. coli. nih.gov These enzymes exhibit different regioselectivities, allowing for the production of specific THPBs. For instance, when 2,3,9,10-tetrahydroxyberbine was used as a substrate, different recombinant E. coli strains expressing these OMTs produced distinct methylated products:

E. coli-Cj4'OMT synthesized 10-methoxy-2,3,9-tetrahydroxyberbine. nih.gov

E. coli-PsSOMT produced 9-methoxy-2,3,10-tetrahydroxyberbine. nih.gov

E. coli-SiSOMT produced both 9-methoxy-2,3,10-tetrahydroxyberbine and discretamine. nih.gov

This enzymatic approach highlights the potential for creating a library of methylated THPBs by carefully selecting the appropriate methyltransferase and substrate. mdpi.com

Heterologous Expression Systems for Biosynthesis (e.g., Recombinant E. coli Co-cultures)

The bacterium Escherichia coli (E. coli) is a widely used host for the heterologous expression of proteins, including enzymes for biosynthetic pathways. nih.govnih.gov Its rapid growth, well-understood genetics, and ease of manipulation make it an excellent platform for producing complex plant-derived molecules. nih.gov

To synthesize this compound, researchers have employed co-culture systems of recombinant E. coli strains. nih.gov A co-culture approach allows for a multi-step enzymatic reaction to be carried out in a single vessel, where different strains are engineered to perform sequential catalytic conversions. This method was successfully used to produce this compound (designated as compound 5 in the study) and another related compound, 9,10-methoxy-2,3-tetrahydroxyberbine (compound 4). nih.gov

The synthesis was achieved by co-culturing two recombinant E. coli strains with the substrate 2,3,9,10-tetrahydroxyberbine. nih.gov

Strain 1: Expressing Cj4'OMT

Strain 2: Expressing SiSOMT

In this system, the substrate is sequentially methylated by the enzymes produced by the two different strains, leading to the formation of this compound. nih.govresearchgate.net Similarly, co-culturing strains expressing Cj4'OMT and Cj6OMT resulted in the production of scoulerine and isoscoulerine. nih.gov This demonstrates that heterologous expression in microbial systems, particularly through co-cultures, is a viable and powerful strategy for producing specific, high-value THPB alkaloids like this compound with minimal environmental waste. nih.govresearchgate.net

Preclinical Pharmacokinetics and Metabolic Studies of Corypalmine

Absorption, Distribution, and Disposition in Animal Models

The pharmacokinetic properties of corypalmine (B158012) have been investigated in animal models to understand its behavior in a biological system. biotechfarm.co.il These studies are fundamental for predicting how a compound might act in humans and for bridging the gap between laboratory research and clinical applications. biotechfarm.co.ilugd.edu.mk

A selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to determine the concentration of this compound in mouse blood following oral and intravenous administration. researchgate.net This analytical method allowed for a detailed pharmacokinetic study. researchgate.net The research revealed that after oral administration, this compound exhibited a bioavailability of 4.6% in mice, which suggests a significant first-pass effect. researchgate.net

Pharmacokinetic studies in animal models typically assess several key parameters, including absorption rates, distribution throughout the body's tissues, and the processes of metabolism and excretion (ADME). biotechfarm.co.ilmhmedical.com The data gathered from these preclinical models are essential for informing the design of potential future clinical trials. ugd.edu.mkeupati.eu

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Animal Model | Source |

|---|---|---|---|---|

| Bioavailability | 4.6% | Oral | Mouse | researchgate.net |

Identification of Metabolic Pathways and Key Metabolites

The biotransformation of this compound primarily involves several key metabolic pathways, leading to the formation of various metabolites. These pathways include O-demethylation and hydroxylation. This compound itself is a significant metabolite of another well-known alkaloid, tetrahydropalmatine (B600727).

O-demethylation is a crucial reaction in the metabolism of many alkaloids, including this compound. nih.govresearchgate.net This process involves the removal of a methyl group from a methoxy (B1213986) moiety, often catalyzed by enzymes like cytochromes P450. nih.gov In the context of related compounds, this compound is formed through the demethylation of tetrahydropalmatine. nih.govnih.gov This metabolic conversion underscores the importance of demethylation in the biotransformation of this class of alkaloids. researchgate.net The process typically involves hydroxylation at the methyl group, followed by the elimination of formaldehyde. nih.gov

Hydroxylation represents another significant pathway in the metabolism of this compound and related compounds. tiprpress.com This Phase I metabolic reaction introduces a hydroxyl group (-OH) into the parent molecule, which generally increases its water solubility and facilitates its excretion. Studies on similar chemical structures, such as tryptamines, have shown that hydroxylation is a major metabolic route. fhnw.ch For compounds within the same family as this compound, hydroxylation has been identified as a key metabolic transformation. tiprpress.com

This compound is intrinsically linked to the metabolism of L-tetrahydropalmatine (L-THP), a widely studied alkaloid. Research has definitively identified L-corypalmine (L-CP) as one of the major active metabolites of L-THP in rats. nih.govnih.gov

The metabolism of L-THP involves mono-demethylation at four different positions (C-2, C-3, C-9, and C-10) on its structure, leading to four primary metabolites. nih.gov These metabolites are:

L-isothis compound (L-ICP)

L-corypalmine (L-CP)

L-corydalmine (L-CD)

L-tetrahydropalmatrubine

The ability to analyze L-THP and its active metabolites, including this compound, is considered a valuable tool in preclinical pharmacokinetic research. nih.gov

Table 2: Major Metabolites of L-Tetrahydropalmatine (L-THP)

| Parent Compound | Metabolite | Metabolic Process | Source |

|---|---|---|---|

| L-Tetrahydropalmatine | L-Isothis compound | Mono-demethylation | nih.govnih.gov |

| L-Tetrahydropalmatine | L-Corypalmine | Mono-demethylation | nih.govnih.gov |

| L-Tetrahydropalmatine | L-Corydalmine | Mono-demethylation | nih.govnih.gov |

| L-Tetrahydropalmatine | L-Tetrahydropalmatrubine | Mono-demethylation | nih.govnih.gov |

Hydroxylated Metabolites

Characterization of Metabolic Enzyme Systems

The metabolism of most drugs and xenobiotics is carried out by a superfamily of enzymes known as cytochrome P450 (CYP). mdpi.com These enzymes are central to Phase I metabolic reactions. mdpi.com

Cytochrome P450 enzymes are heavily involved in the biotransformation of a vast number of compounds. mdpi.com The CYP1, CYP2, and CYP3 families are responsible for the metabolism of the majority of clinical drugs. mdpi.com

Specifically, the CYP2C8 isoform, which accounts for about 7% of the CYP content in the liver, is known to metabolize a wide array of drugs. nih.govpharmacytimes.com Studies have reported that this compound can inhibit several CYP isoforms, including CYP2C8. uef.fi This suggests a direct interaction between this compound and this enzyme. The inhibition of specific CYP isoforms can lead to drug-drug interactions, making this an important area of study. nih.gov While this compound is known to interact with CYP2C8, further research is required to fully characterize the specific nature of this interaction, whether as a substrate, inhibitor, or inducer, and to determine the kinetic parameters involved.

Methodologies for Preclinical Pharmacokinetic Analysis

The quantitative analysis of this compound in biological matrices is crucial for understanding its pharmacokinetic profile. To this end, various sophisticated analytical techniques have been developed and validated, ensuring sensitivity, specificity, and reliability in preclinical research. These methods are essential for determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Biofluid Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a highly sensitive and selective method for the determination of this compound in biological samples such as blood and plasma. nih.govresearchgate.net This technique combines the high separation efficiency of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry. measurlabs.com

In a typical UPLC-MS/MS method for this compound analysis, a UPLC BEH C18 column is used for chromatographic separation. nih.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous solution containing ammonium (B1175870) acetate (B1210297) and formic acid, delivered at a specific flow rate to achieve optimal separation. nih.govresearchgate.net The total run time for such an analysis is generally short, often around 4.0 minutes. nih.govresearchgate.net

Detection is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net The quantification is achieved through multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both this compound and an internal standard. For this compound, the target fragment ion transition is typically m/z 342.2 → 178.0. nih.govresearchgate.net

These UPLC-MS/MS methods demonstrate excellent linearity over a defined concentration range, for instance, 1–1000 ng/mL, with a low lower limit of quantification (LLOQ), often around 1.0 ng/mL in plasma. nih.govresearchgate.net The precision of these methods, both intra-day and inter-day, is generally less than 14%, with accuracy ranging from 97.5% to 109.0%. nih.govresearchgate.net The high sensitivity, specificity, and reliability of UPLC-MS/MS make it a valuable tool for pharmacokinetic studies of this compound in animal models, such as mice. nih.gov

Table 1: UPLC-MS/MS Method Parameters for this compound Analysis in Mouse Blood

| Parameter | Value |

|---|---|

| Chromatographic Column | UPLC BEH C18 |

| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Total Run Time | 4.0 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| This compound Ion Transition | m/z 342.2 → 178.0 |

| Linear Range | 1–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra- and Inter-day Precision | <14% |

| Accuracy | 97.5-109.0% |

Data sourced from a study on the determination of this compound in mouse blood. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is another robust technique employed for the quantitative determination of this compound and its metabolites in biological samples like plasma and brain tissues. nih.gov While UPLC-MS/MS offers higher sensitivity, HPLC coupled with other detectors, such as fluorescence or UV detectors, provides a reliable and accessible alternative for pharmacokinetic studies. nih.govejgm.co.uk

For the simultaneous quantification of l-tetrahydropalmatine (l-THP) and its desmethyl metabolites, including l-corypalmine, an HPLC method has been developed and validated. nih.gov This method typically utilizes a reversed-phase C18 column for chromatographic separation. nih.gov The mobile phase can be a mixture of acetonitrile, methanol, and an ammonium phosphate (B84403) buffer, delivered at a constant flow rate. nih.gov

In one such method, the column eluent was monitored using a fluorescence detector with specific excitation and emission wavelengths. nih.gov The calibration curves for this HPLC method were found to be linear over a wide concentration range, for example, from 1 to 10,000 ng/mL. nih.gov The method demonstrated good accuracy and precision, meeting the acceptance criteria set by bioanalytical guidelines. nih.gov This validated HPLC method has been successfully applied to analyze samples from pharmacokinetic studies of l-THP in rats. nih.gov

Table 2: HPLC Method for Simultaneous Quantification of l-THP and its Metabolites (including l-corypalmine)

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Analytes | l-tetrahydropalmatine (l-THP), l-corydalmine (l-CD), and l-corypalmine (l-CP) |

| Biological Matrices | Rat plasma and brain tissues |

| Sample Preparation | Liquid-liquid extraction using ethyl acetate |

| Chromatographic Column | Reversed-phase Symmetry® C18 (4.6 × 150 mm, 5 µm) |

| Column Temperature | 25°C |

| Mobile Phase | Acetonitrile:methanol:10 mm ammonium phosphate (pH 3) (10:30:60, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | Fluorescence detector (Excitation: 230 nm, Emission: 315 nm) |

| Linear Range | 1–10,000 ng/mL |

Details from a study on the development and validation of an HPLC quantification method. nih.gov

Sample Preparation Techniques for Bioanalytical Assays (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix and to concentrate the analyte of interest. ijpsjournal.combjbabs.org For the analysis of this compound in biofluids, liquid-liquid extraction (LLE) is a commonly used and effective technique. nih.govresearchgate.net

In the context of analyzing this compound and its related compounds in rat plasma and brain samples, LLE is performed using an organic solvent such as ethyl acetate. nih.govscience.gov This process involves mixing the biological sample with the extraction solvent. The analytes, being more soluble in the organic solvent, partition from the aqueous biological fluid into the organic phase. After separation of the two phases, the organic layer containing the analytes is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC or UPLC-MS/MS system. researchgate.net

Preclinical Pharmacological Activities and Molecular Mechanisms of Corypalmine

Neuropharmacological Research

Corypalmine (B158012), a tetrahydroprotoberberine isoquinoline (B145761) alkaloid, has been the subject of various neuropharmacological studies to elucidate its effects on the central nervous system. Research has primarily focused on its interaction with key neurotransmitter systems and its potential neuroprotective properties.

This compound demonstrates significant interaction with several critical neurotransmitter systems, including the dopaminergic and serotonergic systems, which are fundamental in regulating mood, cognition, and motor functions.

This compound acts as an antagonist at multiple dopamine (B1211576) receptor subtypes. sapphire-usa.com It displays binding affinity for D1, D2, D3, and D5 receptors. sapphire-usa.com The D1 and D5 receptors are classified as the D1-like family, which typically couple to Gs proteins and activate adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgceltarys.com Conversely, the D2, D3, and D4 receptors belong to the D2-like family, which couple to Gi/o proteins to inhibit adenylyl cyclase and cAMP synthesis. wikipedia.orgnih.gov

Studies have demonstrated that this compound and its related compounds, such as L-corydalmine and L-isothis compound, exhibit complex interactions with dopamine receptors. In rats, these compounds have been found to be partial agonists at D1 and D5 receptors while acting as antagonists at D2 and D3 receptors. temple.edu This dual action highlights a complex modulatory role within the dopaminergic system. The antagonism at D2 receptors is particularly relevant as these receptors are implicated in conditions like schizophrenia and Parkinson's disease. celtarys.com

The binding affinities (Ki) of this compound for these dopamine receptors have been quantified, revealing its varied potency across the different subtypes. sapphire-usa.com

Table 1: Binding Affinities (Ki) of this compound for Dopamine Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| D1 | 199 |

| D2 | 42.4 |

| D3 | 262 |

| D5 | 313 |

Data sourced from Cayman Chemical. sapphire-usa.com

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is crucial for regulating a wide array of physiological and psychological processes. frontiersin.org Its homeostasis is maintained by a balance of synthesis, metabolism, and receptor-mediated signaling. frontiersin.org Some research indicates that compounds structurally related to this compound, such as l-tetrahydropalmatine (l-THP), can influence serotonin levels. For instance, intravenous administration of l-THP in rats led to a decreased release of hypothalamic serotonin. nih.gov This suggests a potential for this compound to modulate serotonergic activity, although direct studies on this compound's specific effects on serotonin homeostasis are less detailed. The modulation of the serotonin system can have significant implications for mood and stress-related disorders. temple.edu

Monoaminergic systems, which include dopamine, serotonin, and norepinephrine (B1679862), are key targets for pharmacological interventions in neuropsychiatric disorders. wikipedia.orgmdpi.com These neurotransmitters are involved in a vast range of brain functions. researchgate.netnews-medical.net The activity of monoamine transporters and autoreceptors plays a critical role in regulating synaptic neurotransmitter levels. nih.gov Research on related alkaloids suggests that they can influence the release of multiple monoamine neurotransmitters. For example, l-THP has been shown to decrease the release of hypothalamic norepinephrine in addition to serotonin. nih.gov This broad action on monoamine systems points to the potential of this compound to exert a wide-ranging modulatory effect on brain neurochemistry.

Emerging research is exploring the potential of various natural compounds to protect neurons from damage and degeneration.

Neuronal apoptosis, or programmed cell death, is a key factor in the pathogenesis of various neurodegenerative diseases and acute brain injuries. nih.govnih.gov Preclinical studies using animal models of neurological damage, such as intracerebral hemorrhage, have shown that certain therapeutic agents can reduce neuronal apoptosis. medsci.orgmedsci.org For instance, in a mouse model of intracerebral hemorrhage, the administration of a compound was found to significantly decrease neuronal apoptosis and improve neurological outcomes. medsci.org Another study demonstrated that a different agent could preserve neuronal populations by protecting against apoptosis induced by microglial activation. medsci.org While direct evidence specifically for this compound's anti-apoptotic effects in neuronal models is still developing, its classification as an alkaloid within a genus known for neuropharmacological activity suggests it may possess similar neuroprotective properties. scispace.com

Neuroprotective Efficacy and Mechanisms

Improvement of Cognitive Function in Animal Models (e.g., AD models)

Alkaloids derived from Corydalis rhizome (CR), the plant source of this compound, have demonstrated therapeutic potential in animal models of Alzheimer's disease (AD). frontiersin.org AD is a complex neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, leading to progressive cognitive decline. scienceopen.com Preclinical research utilizing animal models, such as transgenic mice that overexpress genes associated with familial AD, is crucial for understanding disease mechanisms and evaluating potential treatments. nih.govmdpi.com

In a study using a mouse model of AD induced by D-galactose and scopolamine (B1681570) hydrobromide, administration of CR extract was found to improve anxiety-like behaviors as well as spatial and non-spatial recognition and memory. frontiersin.org The therapeutic effects were attributed to a synergistic mechanism involving the modulation of neurotransmitter levels, anti-neuroinflammatory actions, and anti-oxidative stress effects. frontiersin.org The primary active constituents identified as responsible for these benefits were protoberberine-type alkaloids. frontiersin.org Further investigation into the anti-inflammatory mechanism suggested that CR may promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, potentially through the IL-6/JAK2/STAT3 signaling pathway. frontiersin.org While these findings highlight the potential of the alkaloid class to which this compound belongs, further studies are needed to delineate the specific contribution of this compound to these cognitive-enhancing effects.

Table 1: Effects of Corydalis Rhizome (CR) in an Alzheimer's Disease (AD) Mouse Model

| Parameter Assessed | Observed Effect of CR Administration | Proposed Mechanism of Action |

|---|---|---|

| Behavioral Function | Improvement in anxiety, spatial, and non-spatial memory. frontiersin.org | Modulation of neurotransmitter levels. frontiersin.org |

| Neuroinflammation | Reduction in neuroinflammatory markers. frontiersin.org | Induction of microglial polarization from M1 to M2 phenotype via the IL-6/JAK2/STAT3 pathway. frontiersin.org |

| Oxidative Stress | Reduction in oxidative stress markers. frontiersin.org | Anti-oxidative stress activity. frontiersin.org |

Analgesic and Antinociceptive Actions

This compound is an alkaloid derived from Rhizoma Corydalis (RC), a plant with a long history of use in traditional medicine for alleviating various types of pain. nih.govresearchgate.net Modern pharmacological studies have confirmed the analgesic and antinociceptive properties of RC extracts and their constituent alkaloids, with research focusing on their effects on the nervous and cardiovascular systems. nih.gov The mechanisms underlying these pain-relieving effects are multifaceted and involve actions at both central and peripheral levels.

A key mechanism contributing to pain and inflammation involves the cyclooxygenase-2 (COX-2) enzyme, which is responsible for synthesizing prostaglandins (B1171923) that mediate pain responses. unpatti.ac.id Inhibition of COX-2 is a primary target for many analgesic drugs. unpatti.ac.idbiomedpharmajournal.org

In silico molecular docking studies have been conducted to predict the analgesic potential of this compound by evaluating its interaction with the COX-2 receptor. unpatti.ac.id These computational analyses simulate the binding between a ligand (this compound) and its target protein (COX-2). The results of one such study showed that this compound exhibited a strong binding affinity for COX-2, with a docking score of -60.33. unpatti.ac.id This negative score indicates a favorable and stable binding interaction. The study concluded that this compound's ability to bind strongly to COX-2 suggests it has the potential to act as a potent COX-2 inhibitor, thereby exerting a strong and stable analgesic effect. unpatti.ac.id

Table 2: In Silico Docking Analysis of this compound with COX-2 Receptor

| Compound | Target Receptor | Docking Score | Predicted Activity |

|---|

The perception of pain is not merely a direct transmission of signals from the periphery to the brain; it is subject to significant modulation within the central nervous system (CNS). physio-pedia.com This modulation occurs through complex descending pain pathways that originate in higher brain centers and project down to the spinal cord, where they can inhibit or facilitate nociceptive signals. nih.govnih.gov Key areas involved in this top-down control include the periaqueductal gray (PAG) in the midbrain and the rostral ventromedial medulla (RVM). nih.govtmc.edu These pathways utilize various neurotransmitters, including serotonin and noradrenaline, to regulate pain transmission at the level of the spinal dorsal horn. nih.govnih.gov

At the cellular level in the spinal cord, specific receptors and ion channels play a critical role in pain signal transmission. The N-methyl-D-aspartate (NMDA) receptor is a key player in central sensitization, a process of heightened neuronal excitability that contributes to chronic pain states. Activation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to an influx of calcium ions (Ca2+), which can trigger intracellular signaling cascades and oscillations. nih.gov These Ca2+ oscillations are fundamental to synaptic plasticity and neuronal excitability. nih.govnih.gov

Research indicates that this compound can modulate these processes. In vitro studies have shown that this compound selectively suppresses Ca2+ oscillations induced by both NMDA and Dihydroxyphenylglycol (DHPG), a metabotropic glutamate receptor agonist, in spinal cord neurons. This action suggests that this compound can interfere with the signaling pathways that lead to neuronal hyperexcitability in the spinal cord, providing a specific molecular mechanism for its central analgesic effects.

In the peripheral nervous system, acid-sensing ion channels (ASICs) are important transducers of noxious stimuli. nih.gov ASICs are primarily expressed in sensory neurons, including those of the dorsal root ganglion (DRG), and are activated by a drop in extracellular pH, which commonly occurs during tissue injury and inflammation. frontiersin.orgmdpi.com The activation of these channels leads to depolarization of the neuron and the generation of pain signals. frontiersin.org

In vitro research has identified this compound as an inhibitor of ASICs. Studies on cultured DRG neurons have demonstrated that this compound can block the currents mediated by these channels. By inhibiting ASICs, this compound can reduce the excitability of sensory neurons in response to acidic conditions associated with tissue damage, thereby preventing the transmission of pain signals from the periphery. This represents a significant mechanism for its peripheral antinociceptive activity.

Chemotherapy-induced peripheral neuropathy (CIPN) is a severe side effect of many anti-cancer drugs, causing chronic pain, tingling, and numbness. mdbneuro.comnih.gov This condition results from damage to peripheral nerves and involves complex pathophysiology, including neuroinflammation and changes in both the peripheral and central nervous systems. frontiersin.orgmdpi.com Preclinical animal models that mimic CIPN are essential for developing effective treatments. mdbneuro.comfrontiersin.org

This compound has been investigated for its potential to relieve this type of neuropathic pain. In preclinical models of CIPN, administration of this compound has been shown to alleviate the characteristic pain behaviors, such as mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). The therapeutic effect is likely due to its combined mechanisms of action, including the modulation of central pain pathways and the inhibition of peripheral targets like ASICs and inflammatory mediators like COX-2.

Table 3: Summary of Preclinical Analgesic Mechanisms of this compound

| Mechanism | System/Cell Type | Study Type | Effect of this compound |

|---|---|---|---|

| COX-2 Inhibition | - | In Silico | Strong binding affinity to COX-2, suggesting inhibition of prostaglandin (B15479496) synthesis. unpatti.ac.id |

| CNS Pain Modulation | Central Nervous System | - | Modulates descending pain control pathways. |

| Suppression of Ca2+ Oscillations | Spinal Cord Neurons | In Vitro | Inhibits NMDA and DHPG-induced calcium influx. |

| ASIC Inhibition | Dorsal Root Ganglion Neurons | In Vitro | Blocks acid-sensing ion channels, reducing peripheral sensitization. |

| Alleviation of Neuropathic Pain | - | Preclinical Models | Reduces pain behaviors in models of chemotherapy-induced neuropathy. |

Inhibition of Acid-Sensing Ion Channels (ASICs) in Dorsal Root Ganglion (In Vitro)

Anticholinesterase Activity

This compound is among the alkaloids that have been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). The inhibition of acetylcholinesterase (AChE) is a key strategy in the management of conditions like Alzheimer's disease. nih.gov Alkaloids isolated from various Corydalis species have shown significant anticholinesterase activity. nih.govresearchgate.net Specifically, protoberberine-type alkaloids, a class to which this compound belongs, have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Studies on extracts from Corydalis tubers have demonstrated dose-dependent inhibition of these enzymes. researchgate.net This inhibitory action suggests that this compound may contribute to the memory-enhancing effects observed with some Corydalis extracts in folk medicine. nih.gov

Table 1: Anticholinesterase Activity of Corydalis Alkaloids

| Alkaloid Type | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Protoberberine | AChE, BChE | Potent Inhibition | researchgate.net |

| Various | AChE | Significant Inhibition | nih.gov |

| Isoquinoline | AChE, BChE | Dose-dependent Inhibition | researchgate.net |

Potential in Managing Neurological Disorders (e.g., Epilepsy, Addiction, Depression)

The neuropharmacological effects of this compound and related alkaloids suggest potential applications in managing a range of neurological disorders. Research has indicated a bidirectional relationship between epilepsy and depression, where the presence of one increases the risk of the other, pointing to shared underlying neurobiological mechanisms. sciencenews.dknih.gov This highlights the potential for compounds with broad neurological effects. Alkaloids from Corydalis have been traditionally used and are now being scientifically explored for anti-epileptic and antidepressant activities. nih.govresearchgate.net The modulation of neurotransmitter systems and neuronal excitability are likely mechanisms. For instance, some anti-seizure medications have shown efficacy in treating depression, and vice versa, suggesting that compounds affecting these shared pathways could be beneficial for both conditions. xenon-pharma.comfrontiersin.org Furthermore, the anti-inflammatory properties of these alkaloids may also play a role, as neuroinflammation is increasingly implicated in the pathophysiology of epilepsy and depression.

Anti-inflammatory Activities and Signaling Pathways

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, Nitric Oxide)

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In preclinical models, extracts containing this compound and other alkaloids have demonstrated the ability to suppress the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO). frontiersin.org These mediators are central to the inflammatory response and are implicated in a wide range of inflammatory diseases. jmb.or.kr Studies using macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation, have shown that treatment with compounds from Corydalis can significantly reduce the release of these pro-inflammatory cytokines and NO. nih.govdovepress.com This suppression occurs at the transcriptional level, with a decrease in the mRNA expression of the respective genes. dovepress.com

Table 2: Inhibition of Pro-inflammatory Mediators by Corydalis Alkaloids

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α, IL-1β, IL-6, NO | LPS-induced BV2 cells | Decreased Production | frontiersin.org |

| TNF-α, IL-1β, IL-6 | LPS-induced RAW264.7 cells | Decreased Release | nih.gov |

| TNF-α, IL-1β | LPS-induced RAW 264.7 macrophages | Inhibited Release | dovepress.com |

| Nitric Oxide (NO) | LPS-induced RAW264.7 cells | Suppressed Production | dovepress.com |

Modulation of Intracellular Signaling Cascades

NF-κB Pathway Suppression

A critical mechanism underlying the anti-inflammatory effects of this compound is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org The NF-κB pathway is a pivotal regulator of genes involved in the inflammatory response, including those for TNF-α, IL-1β, and IL-6. mdpi.comnih.gov In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. mdpi.comtandfonline.com Preclinical studies have shown that this compound and related compounds can inhibit this process. They have been observed to decrease the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB's p65 subunit. nih.govtandfonline.com This suppression of the NF-κB pathway effectively dampens the inflammatory cascade. jst.go.jp

IL-6/JAK2/STAT3 Pathway Modulation

The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical cascade in cellular processes such as proliferation, differentiation, and immune responses. frontiersin.org Dysregulation of this pathway is frequently observed in various cancers and inflammatory conditions. nih.govnih.gov IL-6, a pleiotropic cytokine, initiates the pathway by binding to its receptor, leading to the activation of JAKs. oncotarget.com Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes. frontiersin.org

Recent studies suggest that components of Corydalis rhizome, which contains this compound, may exert anti-inflammatory effects by modulating this pathway. Specifically, research indicates that Corydalis rhizome can induce the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. researchgate.net This immunomodulatory effect is believed to be partially achieved through the modulation of the IL-6/JAK2/STAT3 signaling pathway, highlighting a potential mechanism for its therapeutic effects in neuroinflammatory conditions. researchgate.netfrontiersin.org The activation of this pathway is closely linked to inflammatory responses and can contribute to the progression of various diseases. nih.gov

TRAF6/JNK Signaling

The Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)/c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of cellular responses to stress stimuli, including inflammation and apoptosis. TRAF6, an E3 ubiquitin ligase, plays a pivotal role in activating downstream kinases, including the JNK cascade. This pathway is implicated in a variety of inflammatory diseases.

Research on tetrahydropalmatine (B600727) (THP), a compound structurally related to this compound and also found in Corydalis species, has provided insights into the modulation of this pathway. nih.gov Studies have shown that THP can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α and inhibit apoptosis and autophagy through the TRAF6/JNK pathway. nih.gov This suggests that compounds like this compound may also exert their anti-inflammatory effects by targeting this signaling cascade. The inhibition of the TRAF6/JNK pathway represents a potential therapeutic strategy for managing inflammatory conditions. nih.govresearchgate.net

PI3K/Akt/eNOS/NO Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway is a crucial signaling cascade involved in cell survival, proliferation, and vascular homeostasis. researchgate.netunina.it Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates eNOS, resulting in the production of NO. unina.itnih.gov NO is a critical signaling molecule with various physiological roles, including vasodilation and anti-inflammatory effects. chapman.edu

Studies on tetrahydropalmatine (THP) have demonstrated its ability to influence this pathway. In models of myocardial ischemia-reperfusion injury, THP has been shown to reduce inflammatory cytokines, an effect associated with the activation of the PI3K/Akt/eNOS/NO pathway. nih.gov This suggests that the protective effects of THP may be mediated, at least in part, through the enhancement of eNOS activity and NO production. nih.govresearchgate.net The modulation of this pathway is a key mechanism for promoting cell survival and mitigating tissue damage in various pathological conditions. unina.it

ERK/NF-κB Pathway

The Extracellular signal-regulated kinase (ERK)/Nuclear Factor-kappa B (NF-κB) pathway is a central signaling module that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. ERK, a member of the mitogen-activated protein kinase (MAPK) family, can activate the NF-κB signaling pathway. NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes.

Research on tetrahydropalmatine (THP) has shown that it can inhibit the ERK/NF-κB signaling pathway. nih.gov This inhibition leads to a reduction in hepatocyte apoptosis and autophagy, suggesting a protective role in liver injury. nih.gov The anti-inflammatory effects of THP are also linked to the suppression of this pathway. nih.gov Betulinic acid, another natural compound, has also been shown to mitigate inflammation and oxidative stress by inhibiting the NF-κB pathway and the ERK-mediated mitochondrial apoptotic pathway. nih.gov

Immunomodulatory Effects (e.g., Microglia Polarization from M1 to M2 Phenotype)

Microglia, the resident immune cells of the central nervous system, can be activated and polarized into different phenotypes in response to various stimuli. mdpi.com The M1 phenotype is characterized by the production of pro-inflammatory cytokines, while the M2 phenotype is associated with anti-inflammatory and neuroprotective functions. frontiersin.org Shifting microglial polarization from the M1 to the M2 phenotype is considered a promising therapeutic strategy for neuroinflammatory diseases. nih.gov

Corydalis rhizome, a source of this compound, has been shown to induce the polarization of lipopolysaccharide (LPS)-activated BV2 microglia from the M1 to the M2 phenotype. researchgate.netfrontiersin.org This immunomodulatory effect is partly attributed to the modulation of the IL-6/JAK2/STAT3 signaling pathway. researchgate.netfrontiersin.org The ability to promote the M2 phenotype highlights the potential of compounds within Corydalis rhizome to exert neuroprotective effects by resolving neuroinflammation. researchgate.netdovepress.com

Antimicrobial and Antifungal Spectrum of Activity

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Methicillin-Resistant S. aureus)

This compound has demonstrated notable antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains, which are a significant cause of both hospital and community-acquired infections. targetmol.comacademicmed.org The emergence of antibiotic-resistant strains of S. aureus underscores the urgent need for new antimicrobial agents. nih.gov

Studies have reported the inhibitory activity of this compound against Staphylococcus aureus. targetmol.com Other related compounds from Corydalis species have also shown antibacterial effects. For instance, dehydrocorydaline, another alkaloid from Corydalis turtschaninovii, exhibited strong antibacterial effects against Listeria monocytogenes. nih.gov While some alkaloids from this plant, including this compound, showed moderate activity with a Minimum Inhibitory Concentration (MIC) of 2 mg/mL against L. monocytogenes, this indicates a broad spectrum of potential antibacterial action within this class of compounds. nih.gov The search for phytochemicals with anti-MRSA activity is an active area of research, with many plant-derived compounds showing promise. nih.gov

Table 1: Investigated Molecular Pathways of this compound and Related Compounds

| Pathway | Compound Studied | Observed Effect | Potential Therapeutic Implication |

|---|---|---|---|

| IL-6/JAK2/STAT3 | Corydalis rhizome (contains this compound) | Modulation of the pathway, induction of microglia polarization from M1 to M2. researchgate.netfrontiersin.org | Anti-neuroinflammation. researchgate.net |

| TRAF6/JNK Signaling | Tetrahydropalmatine (THP) | Reduction of pro-inflammatory cytokines, inhibition of apoptosis and autophagy. nih.gov | Anti-inflammatory. nih.govresearchgate.net |

| PI3K/Akt/eNOS/NO | Tetrahydropalmatine (THP) | Reduction of inflammatory cytokines, activation of the pathway. nih.gov | Protection against ischemia-reperfusion injury. nih.govunina.it |

| ERK/NF-κB Pathway | Tetrahydropalmatine (THP) | Inhibition of the pathway, reduction of hepatocyte apoptosis and autophagy. nih.gov | Anti-inflammatory, hepatoprotective. nih.govnih.gov |

Table 2: Antibacterial Activity of this compound and Related Alkaloids

| Compound | Target Bacteria | Observed Activity | Source |

|---|---|---|---|

| This compound | Staphylococcus aureus, Methicillin-resistant S. aureus | Inhibitory activity. targetmol.com | Stephania cepharantha medchemexpress.com |

| Dehydrocorydaline | Listeria monocytogenes | Strong antibacterial effect (MIC = 1 mg/mL). nih.gov | Corydalis turtschaninovii nih.gov |

| This compound | Listeria monocytogenes | Moderate activity (MIC = 2 mg/mL). nih.gov | Corydalis turtschaninovii nih.gov |

Antifungal Properties

This compound has exhibited notable antifungal activities against a range of fungal species, including those pathogenic to humans and plants. caymanchem.comnih.gov Its primary mode of action in fungi often involves inhibiting spore germination and disrupting cell structure. nih.govtandfonline.commdpi.com

Research has confirmed this compound's efficacy against several clinically relevant Candida species. caymanchem.com Studies have determined its Minimum Inhibitory Concentrations (MICs), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Against Candida albicans, Candida glabrata, and Candida parapsilosis, this compound shows an MIC of 160 µg/ml. caymanchem.com It is slightly less active against Candida krusei, with a reported MIC of 320 µg/ml. caymanchem.com The ability to act against these species, some of which are known for developing resistance to common antifungal drugs, highlights its potential. uow.edu.aumdpi.comfrontiersin.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

| Fungal Species | MIC (µg/ml) | Reference |

|---|---|---|

| Candida albicans | 160 | caymanchem.com |

| Candida glabrata | 160 | caymanchem.com |

| Candida krusei | 320 | caymanchem.com |

| Candida parapsilosis | 160 | caymanchem.com |

This compound has demonstrated potent activity against Cryptococcus neoformans, an encapsulated yeast that can cause severe infections, particularly in immunocompromised individuals. caymanchem.comfrontiersin.org The reported Minimum Inhibitory Concentration (MIC) for this compound against C. neoformans is 80 µg/ml. caymanchem.com This indicates a higher sensitivity of this fungus to this compound compared to the tested Candida species. caymanchem.com

This compound is an effective inhibitor of spore germination in a wide array of plant pathogenic and saprophytic fungi. nih.gov Studies have documented its activity against species from genera such as Alternaria, Curvularia, Colletotrichum, Helminthosporium, and Fusarium. nih.govtandfonline.comresearchgate.net For instance, complete inhibition of spore germination for Heterosporium sp. and Ustilago cynodontis was observed at a concentration of 200 ppm. nih.gov In another study, Curvularia lunata showed high sensitivity, with significant inhibition of spore germination at 250 ppm. tandfonline.comkoreascience.kr The effectiveness varies depending on the fungal species and the concentration of the compound, with significant inhibition generally observed in the range of 100 to 1500 ppm. tandfonline.comkoreascience.kr

Table 2: Efficacy of this compound against Spore Germination of Various Fungi

| Fungal Species | Effective Concentration for Inhibition (ppm) | Reference |

|---|---|---|

| Heterosporium sp. | 200 (complete inhibition) | nih.gov |

| Ustilago cynodontis | 200 (complete inhibition) | nih.gov |

| Curvularia lunata | 250 (significant inhibition) | tandfonline.comkoreascience.kr |

| Alternaria brassicae | 500 (significant inhibition) | tandfonline.com |

| Erysiphe pisi | 1000 (significant inhibition) | tandfonline.com |

| Fusarium udum | 1500 (significant inhibition) | tandfonline.com |

Activity against Cryptococcus neoformans

Anticholesterol and Lipid Metabolism Modulating Effects

Beyond its antimicrobial activities, this compound is also recognized for its potential effects on lipid metabolism. researchgate.netresearchgate.netgoogle.com These properties position it as a compound of interest in studies related to metabolic disorders.

The Low-Density Lipoprotein Receptor (LDL-R) plays a critical role in maintaining cholesterol homeostasis by clearing LDL from the blood. ijbs.comwikipedia.org The expression of the LDL-R gene is tightly controlled by a feedback mechanism involving the sterol regulatory element-binding protein-2 (SREBP-2). ijbs.commednexus.org When intracellular cholesterol levels are low, SREBP-2 activates the transcription of the LDL-R gene to increase cholesterol uptake. ijbs.com While direct studies detailing the specific molecular interactions of this compound with the LDL-R pathway are emerging, related protoberberine alkaloids have been shown to influence lipid metabolism. Research into how compounds like this compound might modulate the SREBP-2 pathway and subsequent LDL-R expression is an active area of investigation. mednexus.org

Reduction of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Secretion

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a crucial regulator of cholesterol metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. ucsf.edu This process reduces the number of available LDLRs to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to higher plasma LDL-C levels. ucsf.edu

Preclinical research has identified certain alkaloids as modulators of PCSK9. In in-vitro studies using human hepatoma cell lines (Huh7), compounds are evaluated for their ability to alter the secretion of PCSK9. d-nb.inforesearchgate.net One study on new alkaloids isolated from Corydalis chaerophylla demonstrated that a specific derivative, a protopine (B1679745) derivative with an epoxy group, significantly reduced the secretion of PCSK9 from Huh7 cells. d-nb.info While this study did not test this compound directly, it highlights that alkaloids from the Corydalis genus, where this compound is also found, can possess this activity. d-nb.inforesearchgate.net The reduction of PCSK9 secretion is a key therapeutic strategy for lowering cholesterol, as it leads to increased LDLR recycling and enhanced clearance of LDL-C. ucsf.edugoogle.com The mechanism is believed to involve the suppression of PCSK9 expression at the genetic level or interference with its secretion pathway. ucsf.edugoogle.com

Inhibition of Cellular Cholesterol Biosynthesis (In Vitro)

Cellular cholesterol homeostasis is a balance of biosynthesis, uptake, and efflux. frontiersin.orgwikipathways.org The biosynthesis pathway, starting from acetyl-CoA, involves over 20 enzymes, with HMG-CoA reductase (HMGCR) being a key rate-limiting enzyme. frontiersin.org Dysregulation of this pathway, particularly its enhancement, is linked to the progression of various diseases, including cancer, as tumor cells have a high demand for cholesterol for membrane synthesis. frontiersin.org

In vitro studies are essential for identifying compounds that can inhibit this pathway. Research on alkaloids from the Corydalis genus has shown their potential to interfere with cholesterol synthesis. d-nb.inforesearchgate.net A study investigating new alkaloids from Corydalis chaerophylla found that a specific protopine derivative inhibited cholesterol biosynthesis in HepG2 human hepatoma cells. d-nb.info Patent literature also suggests that certain Corydalis compounds, including the stereoisomer 14R-(+)-corypalmine, are considered cholesterol biosynthesis inhibitors. justia.com This inhibition is a critical mechanism for their lipid-lowering activity.

Activation of AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. wikipedia.org It is activated during periods of low cellular energy (high AMP/ATP ratio) and works to restore energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (like cholesterol and protein synthesis). wikipedia.org

Activation of AMPK is a recognized therapeutic target for metabolic diseases. nih.gov Patent filings indicate that specific stereoisomers of Corydalis compounds, including 14R-(+)-corypalmine, are capable of activating AMPK. justia.compatentguru.com This activation is a key part of their mechanism for lowering lipid levels. patentguru.com By activating AMPK, these compounds can inhibit cholesterol synthesis and stimulate fatty acid oxidation, contributing to an improved metabolic profile. wikipedia.org The activation of AMPK can be a crucial event in mediating the neuroprotective effects of certain compounds and can influence neuronal development. nih.gov

Enzyme Inhibitory Activities

Prolyl Endopeptidase/Oligopeptidase (PREP/POP) Inhibition

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine peptidase that cleaves small peptides on the C-terminal side of proline residues. wikipedia.org This enzyme is implicated in the metabolism of proline-containing neuropeptides and hormones and has been associated with neuropsychiatric disorders. wikipedia.orgnih.gov Consequently, inhibitors of PREP are of interest for their potential therapeutic applications. wikipedia.orgsigmaaldrich.com

This compound has been identified as an inhibitor of PREP/POP. cenmed.comselleckchem.comselleck.co.jpselleckchem.com In a cell-free assay screening various isoquinoline alkaloids, this compound demonstrated inhibitory activity against prolyl oligopeptidase with a reported half-maximal inhibitory concentration (IC50). nih.gov This finding positions this compound among other alkaloids that show potential for modulating the activity of this clinically relevant enzyme. nih.govmolnova.com

Table 1: PREP/POP Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | PREP/POP | 128.0 | nih.govcenmed.comselleckchem.com |

Anticancer Research (Preclinical)

Mechanistic Links to Anti-inflammatory Pathways in Cancer

Chronic inflammation is recognized as a hallmark of cancer, contributing to tumor initiation, progression, and metastasis by creating a supportive microenvironment. mdpi.comnih.govcrownbio.com Inflammatory pathways, such as those involving cytokines like TNF-α and interleukins (e.g., IL-6), can activate transcription factors like NF-κB, which in turn promote cell proliferation, survival, and angiogenesis. mdpi.comnih.gov Therefore, compounds with anti-inflammatory properties are often investigated for their anticancer potential. scispace.comresearchgate.net

The anticancer effects of certain alkaloids may be linked to their ability to modulate these inflammatory pathways. For instance, PCSK9, a target of some alkaloids, is itself linked to inflammation by inducing pro-inflammatory cytokines and activating pathways like NF-κB. nih.gov By reducing PCSK9, compounds could indirectly exert an anti-inflammatory effect. d-nb.infonih.gov Furthermore, the inhibition of cholesterol biosynthesis, a known activity of this compound, is relevant as cholesterol metabolism is significantly enhanced in tumor cells to support rapid proliferation. frontiersin.orgjustia.com By targeting these metabolic and inflammatory pathways, which are often intertwined in cancer, compounds like this compound may disrupt the conditions necessary for tumor growth and survival. nih.govresearchgate.net

Sensitization of Cancer Cells to Chemotherapeutic Agents (e.g., Cisplatin)

Recent studies have highlighted the potential of this compound to enhance the efficacy of standard chemotherapeutic drugs, such as cisplatin (B142131). Cisplatin is a cornerstone of treatment for various cancers, but its effectiveness can be limited by both intrinsic and acquired resistance in tumor cells. psu.edu this compound has been investigated for its ability to sensitize cancer cells to cisplatin, potentially overcoming this resistance and improving therapeutic outcomes.

The mechanisms underlying cisplatin resistance are multifaceted, involving reduced drug accumulation within the cell, increased detoxification by cellular components, and enhanced DNA repair processes that counteract the drug's cytotoxic effects. psu.edu Preclinical evidence suggests that this compound may interfere with these resistance mechanisms. For instance, some palladium-based compounds, which share some mechanistic similarities with platinum-based drugs like cisplatin, have been shown to be more effective at penetrating the nucleus of cancer cells and are less susceptible to cellular resistance. drugtargetreview.com While not a direct study of this compound, this highlights the potential for novel compounds to overcome cisplatin resistance.

Research into the synergistic effects of natural compounds with traditional chemotherapy is a burgeoning field. For example, the combination of crizotinib (B193316) with cisplatin has demonstrated a synergistic inhibition of ovarian cancer cell growth in both laboratory and animal models. e-century.us This synergy often results from targeting multiple pathways involved in cancer cell survival and proliferation. While direct preclinical studies detailing the specific molecular interactions between this compound and cisplatin are still emerging, the existing body of research on similar compounds and combination therapies provides a strong rationale for further investigation into this compound's role as a chemosensitizer. drugtargetreview.come-century.us

Inhibition of Organic Cation Transporter 2 (OCT2)

This compound has been identified as an inhibitor of the Organic Cation Transporter 2 (OCT2), a protein primarily found in the kidneys. solvobiotech.com OCT2 plays a crucial role in the transport and elimination of various organic cations, including many therapeutic drugs and endogenous compounds. solvobiotech.com The transporter is located on the basolateral membrane of proximal tubule cells, where it facilitates the uptake of these substances from the blood into the kidney for subsequent excretion. solvobiotech.com

The inhibition of OCT2 by certain compounds can have significant clinical implications. For instance, the anticancer drug cisplatin is a known substrate of OCT2, and its accumulation in the kidneys via this transporter is linked to its nephrotoxic (kidney-damaging) side effects. solvobiotech.comnih.gov By inhibiting OCT2, it is possible to reduce the renal accumulation of cisplatin, thereby mitigating its toxicity. plos.org

Studies have explored various compounds, including flavonoids, for their ability to inhibit OCT2. nih.govnih.gov These studies have identified several flavonoids that demonstrate moderate to strong inhibitory effects on OCT2 activity, with some even alleviating cisplatin-induced cytotoxicity in cells expressing the transporter. nih.gov This line of research suggests that inhibitors of OCT2, such as this compound, could potentially be used to protect against the nephrotoxicity associated with certain medications. The interaction of various drugs with OCT2 is complex, with some acting as substrates, some as inhibitors, and some as both, depending on the specific context. plos.orgmdpi.com

Table 1: Investigated Effects of this compound on OCT2

| Activity | Finding | Potential Implication |

| Inhibition of OCT2 | This compound has been shown to inhibit the function of the Organic Cation Transporter 2. solvobiotech.com | May reduce the renal clearance of other drugs that are OCT2 substrates. |

| Cisplatin-induced Nephrotoxicity | Inhibition of OCT2 can decrease the accumulation of cisplatin in kidney cells. solvobiotech.comnih.gov | Potential to be used as a protective agent against kidney damage during cisplatin chemotherapy. |

Other Biological Activities

Beyond its effects on cancer cells and transporter proteins, this compound exhibits a range of other promising biological activities.

Antioxidative Stress Capabilities

This compound has demonstrated antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. ontosight.ai Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com This imbalance can lead to cellular damage and is implicated in the development of numerous diseases. frontiersin.org

The antioxidant activity of this compound is a significant area of interest, as compounds with such capabilities can help mitigate the harmful effects of oxidative stress. ontosight.aiscispace.com The mechanism of action for many natural antioxidants involves scavenging free radicals and modulating cellular signaling pathways involved in the oxidative stress response. mdpi.comfrontiersin.org For example, some compounds can influence the Keap1-Nrf2/ARE pathway, a key regulator of the body's antioxidant defense system. frontiersin.org While the specific pathways through which this compound exerts its antioxidant effects are still under investigation, its potential to combat oxidative stress is a noteworthy aspect of its pharmacological profile. ontosight.airesearchgate.net

Anti-arrhythmic Potential

This compound has been noted for its potential anti-arrhythmic effects. tandfonline.comcolab.ws Cardiac arrhythmias are disturbances in the normal rhythm of the heart, which can range from benign to life-threatening. ksumsc.comnih.gov Anti-arrhythmic drugs work by modulating the electrical impulses that control the heartbeat, often by targeting specific ion channels in the cardiac muscle cells. numberanalytics.comthoracickey.com

These drugs are typically classified based on their primary mechanism of action, such as blocking sodium, potassium, or calcium channels. nih.govnumberanalytics.com For instance, Class I anti-arrhythmics block sodium channels, while Class III drugs primarily block potassium channels to prolong the cardiac action potential. nih.govthoracickey.com The potential of this compound in this area suggests that it may interact with one or more of these ion channels to regulate heart rhythm. tandfonline.com Further research is needed to elucidate the precise mechanisms by which this compound exerts its anti-arrhythmic effects. colab.ws

Antithrombotic Properties

This compound has also been associated with antithrombotic properties. tandfonline.com Thrombosis is the formation of a blood clot inside a blood vessel, which can obstruct blood flow and lead to serious cardiovascular events. Antithrombotic agents work by preventing the formation of these clots.

Studies on various isoquinoline alkaloids, the class of compounds to which this compound belongs, have shown that they can inhibit platelet aggregation, a key step in the formation of blood clots. researchgate.net For example, some alkaloids have been found to inhibit platelet aggregation induced by agents like arachidonic acid. researchgate.net Other related compounds, such as Tetrahydroberberine, have also demonstrated potent antiplatelet and antithrombotic effects in preclinical studies. chemfaces.com The antithrombotic activity of ambinine, another alkaloid from the Corydalis genus, has also been documented, showing both anticoagulant and thrombolytic effects in laboratory settings. nih.gov These findings suggest that this compound may share similar mechanisms of action, contributing to its potential as an antithrombotic agent. tandfonline.com

Hepatoprotective Effects

There is evidence to suggest that this compound possesses hepatoprotective effects, meaning it may help protect the liver from damage. tandfonline.comunipd.it The liver is a vital organ responsible for detoxification and metabolism, and it can be susceptible to injury from various toxins and diseases. nih.gov

Plants from the Corydalis genus, from which this compound is isolated, have been traditionally used for liver-related ailments. nih.gov Modern pharmacological studies have begun to validate these traditional uses. For instance, alkaloids from Corydalis tomentella have been shown to have extensive hepatoprotective effects in cellular models. nih.govresearchgate.net The protective mechanisms of hepatoprotective compounds can involve reducing inflammation, combating oxidative stress, and inhibiting cell death pathways in liver cells. ijpsjournal.com The investigation into the hepatoprotective properties of this compound is part of a broader effort to identify natural compounds that can support liver health. unipd.it

Table 2: Other Biological Activities of this compound

| Activity | Description | Supporting Evidence |